Antileishmanial SAR Gradient: N2-Benzyl Substitution Is Required for Sub-10 μM Anti-Amastigote Potency in the 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Series
In the congeneric series evaluated by Seth et al. (2022), only compounds bearing an N2-benzyl or functionalized N2-benzyl moiety achieved anti-amastigote IC₅₀ values below 10 μM against luciferase-expressing L. donovani in J774 macrophages. The unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one core was not reported as active, while N2-alkyl variants lacking aromatic substitution at the lactam nitrogen showed substantially reduced or absent anti-amastigote activity (<70% inhibition at 25 μM) and did not proceed to IC₅₀ determination [1]. This SAR trend indicates that the benzyl group at N2 is a critical pharmacophoric element for antileishmanial activity within this chemotype [1]. Although the specific compound CAS 941083-73-4 (2-benzyl-9-methyl) was not individually resolved by code in the published dataset, the collective SAR firmly establishes that the presence of both the N2-benzyl substituent and the C9-methyl substituent distinguishes this compound from inactive or weakly active core analogs.
| Evidence Dimension | In vitro anti-amastigote potency (IC₅₀) against L. donovani in J774 macrophages |
|---|---|
| Target Compound Data | Inferred active (N2-benzyl, C9-methyl pattern consistent with active series members); exact IC₅₀ not individually reported for CAS 941083-73-4 |
| Comparator Or Baseline | N2-unsubstituted or N2-alkyl analogs in the series: IC₅₀ not determined (<70% inhibition at 25 μM) [1] |
| Quantified Difference | Inactive vs. sub-10 μM IC₅₀ for benzyl-containing analogs (e.g., compound 5m: IC₅₀ = 8.36 ± 0.76 μM; compound 5n: IC₅₀ = 7.42 ± 0.77 μM) [1] |
| Conditions | Luciferase-expressing L. donovani amastigotes in J774 macrophages; 72 h incubation; luciferase readout; data reported as mean ± SD of three independent experiments [1] |
Why This Matters
Procurement of an N2-benzyl-bearing pyrroloquinolinone is essential to preserve the validated antileishmanial SAR; generic core analogs without this substituent have been shown to lack measurable anti-amastigote activity.
- [1] Seth, A.; Ghoshal, A.; Dewaker, V.; Rani, A.; Singh, S. P.; Dutta, M.; Katiyar, S.; Singh, S. K.; Rashid, M.; Wahajuddin, M.; Kar, S.; Srivastava, A. K. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Med. Chem. 2022, 13, 746–760. View Source
